4-(((4-chlorobenzyl)oxy)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide
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Overview
Description
4-(((4-chlorobenzyl)oxy)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a piperidine ring, a thiophene moiety, and a chlorobenzyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-chlorobenzyl)oxy)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the piperidine derivative with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the thiophene moiety: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(((4-chlorobenzyl)oxy)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, compounds of this class may interact with receptors or enzymes, modulating their activity. The piperidine ring can mimic natural ligands, while the thiophene and chlorobenzyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(((4-chlorobenzyl)oxy)methyl)-N-(phenyl)piperidine-1-carboxamide: Similar structure but with a phenyl group instead of a thiophene moiety.
4-(((4-chlorobenzyl)oxy)methyl)-N-(pyridin-2-yl)piperidine-1-carboxamide: Contains a pyridine ring instead of thiophene.
4-(((4-chlorobenzyl)oxy)methyl)-N-(furan-2-yl)piperidine-1-carboxamide: Features a furan ring in place of thiophene.
Uniqueness
The presence of the thiophene moiety in 4-(((4-chlorobenzyl)oxy)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide may confer unique electronic properties and biological activities compared to its analogs with different heterocyclic rings.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxymethyl]-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c19-16-5-3-14(4-6-16)12-23-13-15-7-9-21(10-8-15)18(22)20-17-2-1-11-24-17/h1-6,11,15H,7-10,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPHEWAONMSRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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